molecular formula H32Mo7N6O28 B7909057 Ammonium paramolybdate tetrahydrate

Ammonium paramolybdate tetrahydrate

Cat. No. B7909057
M. Wt: 1235.9 g/mol
InChI Key: FIXLYHHVMHXSCP-UHFFFAOYSA-H
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Patent
US08026257B2

Procedure details

To a suspension of 2-methyl-4-(trifluoromethyl)aniline (7.78 g, 44.4 mmol), potassium bromide (1.59 g, 13.3 mmol), and ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol) in acetic acid (40 mL) at room temperature (in a room temperature waterbath) was added sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 10 min, the reaction was treated with an additional portion of potassium bromide (1.59 g, 13.3 mmol), ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol), and sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 10 min, the reaction was treated with an additional portion of potassium bromide (1.59 g, 13.3 mmol), ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol), and sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 10 min, the reaction was treated with an additional portion of potassium bromide (1.59 g, 13.33 mmol), ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol), and sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 1 h, the reaction was treated with a final portion of everything in half the amounts of the previous additions. After 1 h, the mixture was poured into water, neutralized with solid sodium bicarbonate, extracted into diethyl ether, washed with water, then brine, dried over magnesium sulfate, and concentrated to give 11.3 g (100%) as an oil. 1H-NMR (CDCl3, 500 MHz) δ 7.56 (s, 1H), 7.23 (s, 1H), 4.36 (bs, 2H), 2.23 (s, 3H); 13C-NMR (CDCl3, 126 MHz) δ 145.3, 127.7 (q, J=3.8 Hz), 126.4 (q, J=3.8 Hz), 124.0 (q, J=272 Hz), 120.6 (q, J=34 Hz), 108.2, 18.3. Mass spec.: 253.95 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.78 g
Type
reactant
Reaction Step Three
Quantity
1.59 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
140 mg
Type
catalyst
Reaction Step Three
Quantity
1.88 g
Type
reactant
Reaction Step Four
Quantity
1.59 g
Type
reactant
Reaction Step Five
Quantity
1.88 g
Type
reactant
Reaction Step Five
Quantity
140 mg
Type
catalyst
Reaction Step Five
Quantity
1.59 g
Type
reactant
Reaction Step Six
Quantity
1.88 g
Type
reactant
Reaction Step Six
Quantity
140 mg
Type
catalyst
Reaction Step Six
Quantity
1.59 g
Type
reactant
Reaction Step Seven
Quantity
1.88 g
Type
reactant
Reaction Step Seven
Quantity
140 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Br-:13].[K+].B1([O-])OO1.O.O.O.O.[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C.N.N.N.N.N.N.O.O.O.O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O>[Br:13][C:5]1[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4] |f:1.2,3.4.5.6.7.8,9.10,12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
7.78 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C(F)(F)F
Name
Quantity
1.59 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
140 mg
Type
catalyst
Smiles
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Step Four
Name
Quantity
1.88 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Five
Name
Quantity
1.59 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
1.88 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
140 mg
Type
catalyst
Smiles
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Step Six
Name
Quantity
1.59 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
1.88 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
140 mg
Type
catalyst
Smiles
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Step Seven
Name
Quantity
1.59 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
1.88 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
140 mg
Type
catalyst
Smiles
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction was treated with a final portion of everything in half the amounts of the previous additions
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 11.3 g (100%) as an oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=C(N)C(=CC(=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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